

An In-depth Technical Guide to Piroctone Olamine (CAS 68890-66-4)

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Compound of Interest

Compound Name: Methyl 2-cyano-3-methylbutanoate

Cat. No.: B3181075

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A Note on CAS Number: The CAS number 16409-47-3 provided in the topic query corresponds to Rose Oxide, a fragrance compound. This guide focuses on Piroctone Olamine, with the correct CAS number 68890-66-4, which aligns with the core requirements for a technical guide on a biologically active compound for researchers, scientists, and drug development professionals. Piroctone olamine is a well-documented antifungal and anti-inflammatory agent.

Introduction

Piroctone olamine, the ethanolamine salt of the hydroxamic acid derivative piroctone, is a potent and versatile active ingredient with a primary application as an anti-dandruff agent in cosmetic and medicinal preparations.[1] First synthesized in 1979, it exhibits a broad spectrum of activity against various microorganisms, including yeasts, fungi, and bacteria.[1] Its fungicidal and anti-inflammatory properties make it a subject of interest for further research and development in dermatology and beyond. This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to Piroctone Olamine.

Chemical and Physical Properties

Piroctone olamine is a white to slightly yellow crystalline powder.[2] It is the salt formed from the reaction of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone (Piroctone) and 2-aminoethanol (Olamine).

Table 1: Physicochemical Properties of Piroctone Olamine



Property	Value	Reference
CAS Number	68890-66-4	[3]
Molecular Formula	C16H30N2O3	[3]
Molecular Weight	298.42 g/mol	[1][3]
Melting Point	132.4°C (onset)	[2][4]
Solubility	Methanol: 278.4 mg/mL, Propylene Glycol: 248.8 mg/mL, Ethanol and Chloroform: Soluble, Water and Oil: Slightly soluble	[1][2][4]
logD (Octanol/PBS)	1.84	[2][4]
рКа	~7.4	

Synthesis

The synthesis of Piroctone Olamine is a multi-step process. A common route involves the synthesis of the piroctone moiety followed by salt formation with ethanolamine.

Synthesis of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone (Piroctone)

A prevalent method for the synthesis of the piroctone component involves the reaction of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone with a hydroxylamine salt in the presence of a base.

Experimental Protocol:

- Combine 33.5 g (150 mmol) of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, 29.8 g (429 mmol) of hydroxylammonium chloride, and 22.7 g (214.5 mmol) of sodium carbonate.[5]
- Heat the mixture at 95°C for 8 hours with stirring.[5]
- After cooling to room temperature, add 100 ml of ethyl acetate.



- Filter the solid products under suction and wash with 240 ml of ethyl acetate.[5]
- The ethyl acetate phase contains the desired 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2pyridone.[5]

Formation of Piroctone Olamine Salt

The final step is the reaction of the synthesized piroctone with ethanolamine.

Experimental Protocol:

- To the ethyl acetate solution containing the synthesized piroctone, add 8.5 ml (142 mmol) of ethanolamine.[5]
- Induce crystallization by seeding the solution.[5]
- Allow the solution to cool to facilitate complete crystallization of the Piroctone Olamine salt.
- The resulting crystalline product is Piroctone Olamine.[5]

Biological Activity and Mechanism of Action

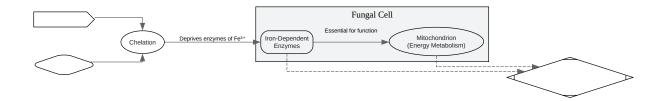
Piroctone olamine exhibits a range of biological activities, with its antifungal and antiinflammatory properties being the most prominent.

Antifungal Activity

Piroctone olamine is highly effective against a variety of fungi, particularly the Malassezia species, which are implicated in dandruff and seborrheic dermatitis.[6]

Mechanism of Action: The primary antifungal mechanism of Piroctone olamine is through the chelation of ferric ions (Fe³+).[1] Iron is an essential cofactor for many fungal enzymes involved in cellular respiration and energy metabolism. By sequestering iron, Piroctone olamine disrupts these vital processes, leading to the inhibition of fungal growth and eventual cell death.[1]





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Caption: Antifungal mechanism of Piroctone Olamine via iron chelation.

Table 2: Minimum Inhibitory Concentration (MIC) of Piroctone Olamine against Fungal Species

Fungal Species	MIC Range (μg/mL)	Reference
Candida species	0.125 - 0.5	
Malassezia furfur	0.0003% - 0.006% (w/v)	[6]
Trichophyton rubrum	0.0003% - 0.006% (w/v)	[6]
Scopulariopsis brevicaulis	0.0003% - 0.006% (w/v)	[6]

Anti-inflammatory Activity

Piroctone olamine also possesses anti-inflammatory properties, which contribute to its efficacy in treating inflammatory skin conditions like seborrheic dermatitis.[6] The exact signaling pathway of its anti-inflammatory action is not fully elucidated, but it is known to reduce the expression of pro-inflammatory cytokines.

Experimental Protocol: In Vitro Anti-inflammatory Assay using THP-1 Cells

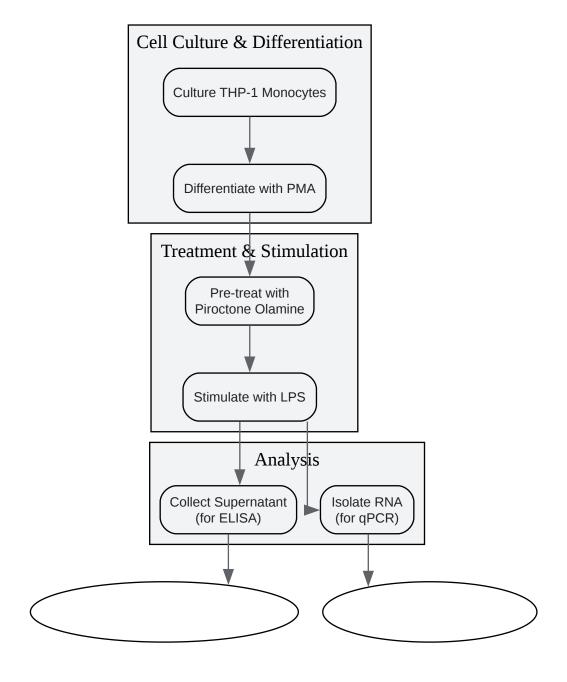
This protocol describes a general method to assess the anti-inflammatory effects of Piroctone Olamine on a human monocytic cell line (THP-1).

· Cell Culture and Differentiation:



- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Differentiate THP-1 cells into macrophage-like cells by treating with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
- Treatment and Stimulation:
 - Pre-treat the differentiated THP-1 cells with various concentrations of Piroctone Olamine (e.g., 1-50 μM) for 1-2 hours.
 - Induce an inflammatory response by stimulating the cells with 1 μg/mL of lipopolysaccharide (LPS) for 4-24 hours.[7]
- Analysis of Inflammatory Markers:
 - Cytokine Measurement (ELISA): Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.[8][9]
 - Gene Expression Analysis (qPCR): Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., TNF, IL1B, IL6). Normalize the expression to a housekeeping gene like GAPDH or ACTB.[9][10]





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Caption: Experimental workflow for assessing the anti-inflammatory activity of Piroctone Olamine.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Piroctone Olamine in various matrices.



Experimental Protocol: HPLC Analysis of Piroctone Olamine

This protocol is adapted from a validated method for the analysis of Piroctone Olamine.[2][4]

- Instrumentation: HPLC system with a UV detector.
- Column: C8 reverse-phase column (e.g., 150 x 4.6 mm, 5 μm).[2]
- Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B).[2]
- Flow Rate: 1.0 mL/min.[2]
- Injection Volume: 20 μL.[2]
- Column Temperature: 32°C.[2]
- Detection Wavelength: 305 nm.[2]
- Quantification: Based on a standard curve of known concentrations of Piroctone Olamine.

Conclusion

Piroctone olamine is a well-characterized compound with potent antifungal and anti-inflammatory activities. Its established mechanism of action in fungal inhibition, coupled with its favorable safety profile, has solidified its use in dermatological and cosmetic applications. The experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of Piroctone Olamine in various inflammatory and infectious diseases. Future research could focus on elucidating the precise molecular pathways of its anti-inflammatory effects and exploring novel delivery systems to enhance its efficacy.

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